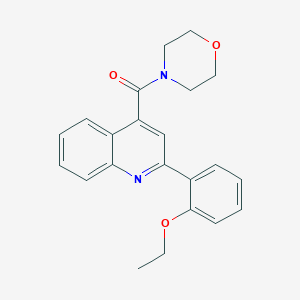
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline
Overview
Description
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline, also known as EMD 638683, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of quinoline derivatives and has shown promising results in various studies.
Mechanism of Action
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 acts as a sigma-1 receptor agonist, which leads to the modulation of various intracellular signaling pathways. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, reduce inflammation, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound 638683 has various biochemical and physiological effects, including the regulation of calcium signaling, modulation of oxidative stress, and induction of apoptosis in cancer cells. This compound 638683 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. However, one limitation of using this compound 638683 is its potential toxicity, which requires careful dosing and monitoring in lab experiments.
Future Directions
There are several future directions related to the use of 2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 in scientific research. One potential direction is the development of this compound 638683 analogs with improved potency and selectivity for the sigma-1 receptor. Another direction is the investigation of this compound 638683 as a potential therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Conclusion:
In conclusion, this compound 638683 is a synthetic compound that has shown promising results in various scientific research applications. Its high affinity for the sigma-1 receptor makes it a valuable tool for the selective modulation of this receptor. Further research is needed to fully understand the potential of this compound 638683 as a therapeutic agent and to develop more potent and selective analogs.
Scientific Research Applications
2-(2-ethoxyphenyl)-4-(4-morpholinylcarbonyl)quinoline 638683 has been studied for its potential use in various scientific research applications, including cancer treatment, neuroprotection, and anti-inflammatory activity. Studies have shown that this compound 638683 has a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and cell survival.
Properties
IUPAC Name |
[2-(2-ethoxyphenyl)quinolin-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-2-27-21-10-6-4-8-17(21)20-15-18(16-7-3-5-9-19(16)23-20)22(25)24-11-13-26-14-12-24/h3-10,15H,2,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYEPTUPZAGHKGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-chlorobenzyl)thio]-5-[3-(2,4-dichlorophenoxy)propyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B4746869.png)
![ethyl 4-oxo-4-[(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)amino]butanoate](/img/structure/B4746875.png)
![3-[4-ethyl-5-({[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B4746880.png)
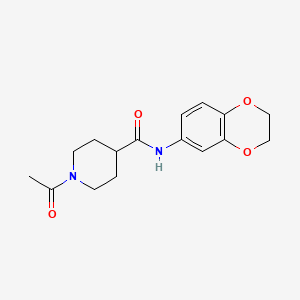
![1-[(4-ethylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4746889.png)
![1-benzyl-2-{[(4-methyl-2-pyrimidinyl)thio]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B4746892.png)
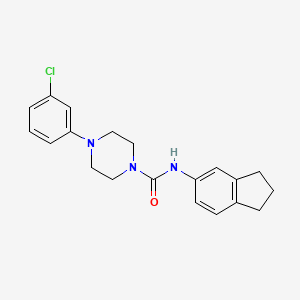
![N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4746905.png)

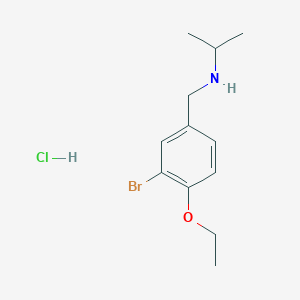
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-methoxy-N,3-dimethylbenzenesulfonamide](/img/structure/B4746926.png)
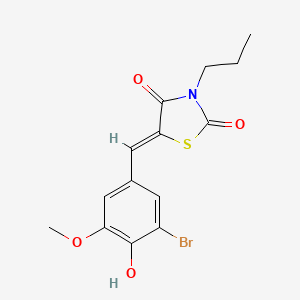
![3-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-5,5-diphenyl-2,4-imidazolidinedione](/img/structure/B4746936.png)
![4-{[(methylsulfonyl)(phenyl)amino]methyl}-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4746940.png)
